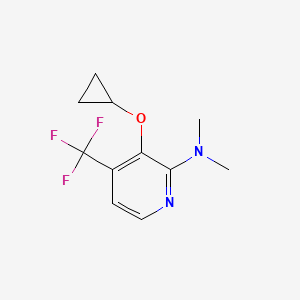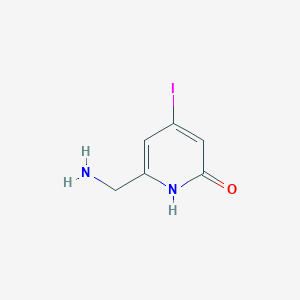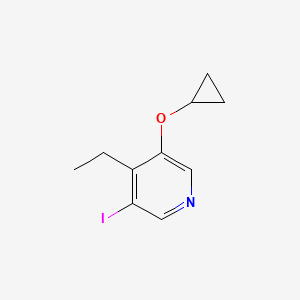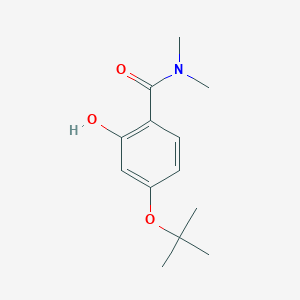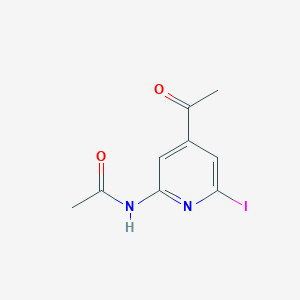
N-(4-Acetyl-6-iodopyridin-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Acetyl-6-iodopyridin-2-YL)acetamide is a chemical compound with the molecular formula C9H9IN2O2 and a molecular weight of 304.082 g/mol . This compound is characterized by the presence of an acetyl group, an iodine atom, and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-6-iodopyridin-2-YL)acetamide can be achieved through various methods. One common approach involves the reaction of 4-acetyl-6-iodopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Acetyl-6-iodopyridin-2-YL)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Applications De Recherche Scientifique
N-(4-Acetyl-6-iodopyridin-2-YL)acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-Acetyl-6-iodopyridin-2-YL)acetamide involves its interaction with specific molecular targets. The iodine atom and acetyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar in structure but lacks the iodine atom, resulting in different reactivity and applications.
2-Cyano-N-(4-nitrophenyl)acetamide: Contains a cyano group instead of an acetyl group, leading to distinct chemical properties and uses.
Uniqueness
N-(4-Acetyl-6-iodopyridin-2-YL)acetamide is unique due to the presence of both an acetyl group and an iodine atom on the pyridine ring. This combination imparts specific reactivity and makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Propriétés
Numéro CAS |
1393554-69-2 |
|---|---|
Formule moléculaire |
C9H9IN2O2 |
Poids moléculaire |
304.08 g/mol |
Nom IUPAC |
N-(4-acetyl-6-iodopyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H9IN2O2/c1-5(13)7-3-8(10)12-9(4-7)11-6(2)14/h3-4H,1-2H3,(H,11,12,14) |
Clé InChI |
LAVWDFVINKGSRX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)I)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


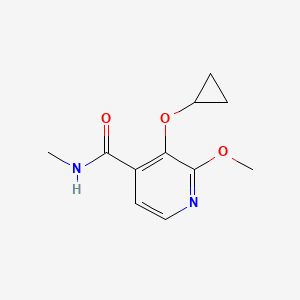
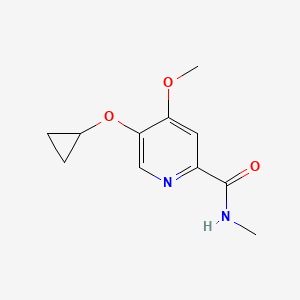

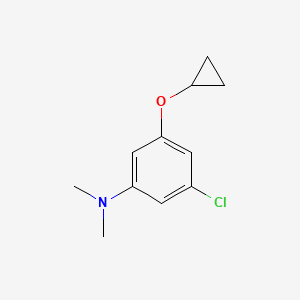
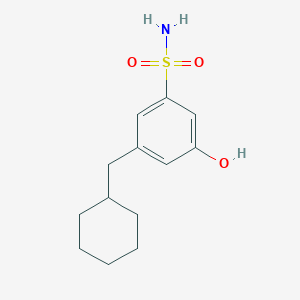
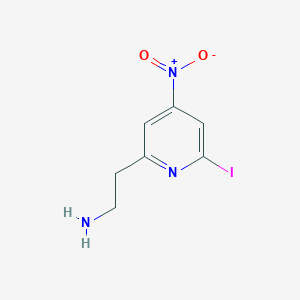
![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)
